1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(2,3-dimethoxyphenyl)-1H-imidazole
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Overview
Description
1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(2,3-dimethoxyphenyl)-1H-imidazole (hereafter referred to as DIIM) is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery. DIIM is a heterocyclic compound that contains both imidazole and isochroman rings, and its unique structure has led to investigations into its synthesis, mechanism of action, and potential therapeutic uses.
Mechanism of Action
The exact mechanism of action of DIIM is not yet fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that DIIM can affect various biochemical and physiological processes in cells and organisms. For example, DIIM has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using DIIM in lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several potential avenues for future research on DIIM. One direction could be to investigate its potential as an anti-cancer agent in vivo, as most studies to date have been conducted in vitro. Another direction could be to explore its potential as an anti-inflammatory agent in other disease models. Additionally, further studies could be conducted to elucidate the exact mechanism of action of DIIM and identify potential targets for its therapeutic effects.
Synthesis Methods
DIIM can be synthesized through a multi-step process involving the reaction of various reagents. One such method involves the reaction of 3,4-dihydro-1H-isochromene-1-carboxaldehyde with 2,3-dimethoxybenzylamine in the presence of an acid catalyst to form the isochroman ring. The resulting compound is then reacted with imidazole in the presence of a base to form DIIM.
Scientific Research Applications
DIIM has been the subject of several studies investigating its potential therapeutic applications. One study found that DIIM exhibited anti-tumor activity in vitro, suggesting that it may have potential as an anti-cancer agent. Another study found that DIIM had anti-inflammatory effects in a mouse model of acute lung injury, indicating that it may have potential as an anti-inflammatory agent.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(2,3-dimethoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-24-18-9-5-8-17(20(18)25-2)21-22-11-12-23(21)14-19-16-7-4-3-6-15(16)10-13-26-19/h3-9,11-12,19H,10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWBXYPWPFIBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC=CN2CC3C4=CC=CC=C4CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.